3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
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Overview
Description
. This compound features a tetrahydroquinazoline core, which is a bicyclic structure, and a dihydropyrimidinone moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting with the construction of the tetrahydroquinazoline core. One common approach is the condensation of an appropriate amine with a keto-ester to form the quinazoline ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.
Medicine
In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating diseases.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinazoline derivatives: : These compounds share the tetrahydroquinazoline core but may differ in their substituents and functional groups.
Dihydropyrimidinone derivatives: : These compounds have the dihydropyrimidinone moiety but may have different core structures or substituents.
Uniqueness
3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is unique due to its combination of the tetrahydroquinazoline and dihydropyrimidinone moieties, which provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c24-17-5-8-19-13-23(17)11-14-6-9-22(10-7-14)18-15-3-1-2-4-16(15)20-12-21-18/h5,8,12-14H,1-4,6-7,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJAMDDPROBTPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)CN4C=NC=CC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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